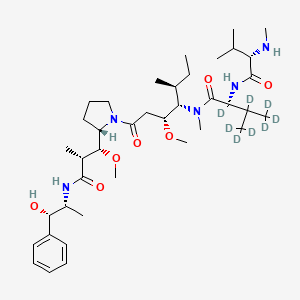

D8-Mmae

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le D8-Monométhylauristatine E (D8-MMAE) est une forme deutérée du Monométhylauristatine E, un agent antinéoplasique synthétique. Le Monométhylauristatine E est dérivé de peptides présents dans le mollusque marin Dolabella auricularia. Il s'agit d'un puissant inhibiteur mitotique qui perturbe la division cellulaire en inhibant la polymérisation de la tubuline .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du D8-Monométhylauristatine E implique l'incorporation d'atomes de deutérium dans la molécule de Monométhylauristatine E. Ceci est généralement réalisé par des réactions d'échange de deutérium, où les atomes d'hydrogène de la molécule sont remplacés par du deutérium. Les conditions réactionnelles impliquent souvent l'utilisation de solvants deutérés et de catalyseurs pour faciliter le processus d'échange .

Méthodes de production industrielle

La production industrielle du D8-Monométhylauristatine E suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final. L'utilisation de réacteurs automatisés et de techniques analytiques avancées permet d'augmenter la production tout en respectant les spécifications souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le D8-Monométhylauristatine E subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, résultant en des produits réduits.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe dans la molécule par un autre atome ou groupe.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les conditions réactionnelles impliquent généralement des environnements acides ou basiques.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium. Les conditions réactionnelles impliquent souvent des solvants anhydres et des basses températures.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du D8-Monométhylauristatine E peut conduire à la formation de dérivés oxydés, tandis que la réduction peut entraîner des dérivés réduits. Les réactions de substitution peuvent donner divers produits substitués en fonction du nucléophile utilisé .

Applications De Recherche Scientifique

Le D8-Monométhylauristatine E a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier les mécanismes de la polymérisation de la tubuline et de l'inhibition mitotique.

Biologie : Il est utilisé en recherche en biologie cellulaire pour étudier les effets des inhibiteurs mitotique sur la division et la prolifération cellulaire.

Médecine : Il est utilisé dans le développement de conjugués anticorps-médicaments (CAM) pour la thérapie anticancéreuse ciblée.

Mécanisme d'action

Le D8-Monométhylauristatine E exerce ses effets en inhibant la polymérisation de la tubuline, qui est essentielle à la formation des microtubules pendant la division cellulaire. En se liant aux dimères de tubuline, il perturbe le réseau de microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Les cibles moléculaires comprennent la tubuline et les protéines associées aux microtubules. Les voies impliquées comprennent l'inhibition de la formation du fuseau mitotique et l'activation des cascades de signalisation apoptotique .

Mécanisme D'action

D8-Monomethyl auristatin E exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division. By binding to tubulin dimers, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and microtubule-associated proteins. The pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic signaling cascades .

Comparaison Avec Des Composés Similaires

Composés similaires

Monométhylauristatine E : La forme non deutérée du D8-Monométhylauristatine E, avec des propriétés antimitotique similaires.

Auristatine E : Un composé apparenté avec deux substituants méthyle sur le groupe amino N-terminal, contrairement au Monométhylauristatine E qui n'en a qu'un.

Vinblastine : Un autre médicament antimitotique utilisé pour traiter la maladie de Hodgkin et d'autres cancers.

Unicité du D8-Monométhylauristatine E

Le D8-Monométhylauristatine E est unique en raison de l'incorporation d'atomes de deutérium, ce qui peut améliorer sa stabilité métabolique et réduire sa toxicité. Cela en fait un outil précieux dans les applications de recherche et thérapeutiques, offrant des avantages potentiels par rapport à ses homologues non deutérés .

Propriétés

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWEROEPLKSEI-CMHCZSPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2491771.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

![methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2491784.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2491791.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)